5-Aminobenzo[d]isoxazole-3-carbonitrile
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Overview
Description
5-Aminobenzo[d]isoxazole-3-carbonitrile is a heterocyclic compound with the molecular formula C8H5N3O. It is a derivative of isoxazole, a five-membered ring containing one oxygen and one nitrogen atom. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminobenzo[d]isoxazole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-cyanophenylhydrazine with ethyl oxalyl chloride, followed by cyclization in the presence of a base such as sodium ethoxide . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
5-Aminobenzo[d]isoxazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
5-Aminobenzo[d]isoxazole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Aminobenzo[d]isoxazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating biological processes at the molecular level. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-Aminobenzo[d]isoxazole-5-carbonitrile
- 3-Aminobenzo[d]isoxazole-6-carbonitrile
- 5-Aminobenzo[d]isoxazole-4-carbonitrile
Uniqueness
5-Aminobenzo[d]isoxazole-3-carbonitrile is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H5N3O |
---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
5-amino-1,2-benzoxazole-3-carbonitrile |
InChI |
InChI=1S/C8H5N3O/c9-4-7-6-3-5(10)1-2-8(6)12-11-7/h1-3H,10H2 |
InChI Key |
MRJJOBLMTVLYIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=NO2)C#N |
Origin of Product |
United States |
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